2-(1-Oxoisoindolin-2-yl)benzoic acid
Description
Significance of Isoindolinone Scaffolds in Modern Organic Synthesis
The isoindolin-1-one (B1195906) scaffold is a prominent heterocyclic structure that has garnered substantial attention in medicinal and synthetic chemistry. nih.gov Recognized as a "privileged structure," this framework is a core component in a multitude of natural products and synthetic compounds exhibiting a wide array of biological activities. researchgate.net Its importance is underscored by its presence in clinically used pharmaceuticals. researchgate.net
The versatility of the isoindolinone core allows for extensive functionalization, leading to a diverse range of derivatives with applications in various therapeutic areas. nih.gov Synthetic chemists have developed numerous methodologies to construct and modify this scaffold, including transition metal-catalyzed reactions, C-H activation, and multi-component reactions. researchgate.netresearchgate.net These synthetic advancements have made a broad spectrum of substituted isoindolinones accessible for further investigation and application. researchgate.net The development of efficient synthetic routes, including metal-free and one-pot methods, continues to be an active area of research, aiming for more sustainable and practical approaches. nih.govrsc.org
The Benzoic Acid Moiety as a Privileged Structure in Chemical Sciences
Benzoic acid, with its simple yet versatile structure of a carboxyl group attached to a benzene (B151609) ring, is a fundamental building block in the chemical sciences. wikipedia.org The term "privileged structure" was introduced to describe molecular frameworks that can serve as ligands for multiple, distinct biological receptors. acs.org The benzoic acid moiety fits this description, as it is a recurring motif in a vast number of biologically active compounds and approved drugs. researchgate.net
Its prevalence stems from its ability to participate in various non-covalent interactions, such as hydrogen bonding and salt bridge formation, which are crucial for molecular recognition at biological targets. ontosight.ai The acidity of the carboxylic acid group allows for the formation of carboxylate salts, which can enhance solubility and bioavailability. wikipedia.org Furthermore, the aromatic ring provides a scaffold for diverse substitutions, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its biological activity. ontosight.ai
Positioning of 2-(1-Oxoisoindolin-2-yl)benzoic Acid within Advanced Organic and Supramolecular Chemistry
This compound is a unique molecule that synergistically combines the structural features of both the isoindolinone and benzoic acid motifs. ontosight.ai Its distinct architecture, featuring a planar, aromatic benzoic acid ring linked to a heterocyclic isoindolinone ring, makes it a subject of interest in both advanced organic synthesis and supramolecular chemistry. ontosight.ai
From an organic synthesis perspective, this compound serves as a valuable intermediate for the creation of more complex molecules. ontosight.ai The carboxylic acid group can undergo a variety of chemical transformations, including nucleophilic substitution and condensation reactions, allowing for the attachment of diverse functional groups. smolecule.com
In the realm of supramolecular chemistry, the presence of both a hydrogen bond donor (the carboxylic acid proton) and multiple hydrogen bond acceptors (the carbonyl oxygen of the isoindolinone and the carboxylic acid) facilitates the formation of intricate, self-assembled structures. These non-covalent interactions can lead to the construction of higher-order architectures such as dimers, chains, and networks in the solid state. The study of these supramolecular assemblies is crucial for understanding crystal engineering principles and for the design of new materials with specific properties.
Current Academic Research Trajectories for Structurally Related Chemical Architectures
Current research on chemical architectures related to this compound is multifaceted and dynamic. A significant focus lies on the synthesis of novel isoindolinone derivatives and the exploration of their biological activities. nih.gov Researchers are actively developing new synthetic methodologies to access 3,3-disubstituted isoindolinones, which present a tetrasubstituted carbon center, a challenging and important feature in drug design. researchgate.net
Furthermore, the exploration of isoindolinone-based compounds as inhibitors of various enzymes is a burgeoning field. nih.gov For instance, novel isoindolinone derivatives have been synthesized and evaluated for their inhibitory potential against human carbonic anhydrase isozymes. nih.gov The investigation of isoindolinone derivatives for their potential antiviral, anticancer, and antimicrobial properties also continues to be a prominent research direction. nih.govrsc.org
In the context of benzoic acid derivatives, research is ongoing to discover new therapeutic applications. ontosight.ai The synthesis of positional isomers, such as 3- and 4-(1-oxoisoindolin-2-yl)benzoic acids, and their coordination to metal centers to form organotin complexes with potential biological activities, highlights the continued interest in this class of compounds. nih.govontosight.aiontosight.ai The development of new catalytic systems for the efficient synthesis of functionalized benzoic acids and their derivatives remains a key objective for synthetic chemists.
Below is a table summarizing the key research areas for these related structures:
| Research Area | Focus | Key Objectives |
| Synthetic Methodology | Development of novel and efficient routes to isoindolinones and functionalized benzoic acids. | Increased structural diversity, improved yields, sustainability (e.g., metal-free catalysis), and access to complex architectures like 3,3-disubstituted isoindolinones. researchgate.netnih.govrsc.org |
| Medicinal Chemistry | Exploration of the biological activities of new derivatives. | Discovery of new therapeutic agents for a range of diseases, including cancer, viral infections, and inflammatory disorders. nih.govrsc.org |
| Supramolecular Chemistry | Investigation of the self-assembly properties of molecules containing these scaffolds. | Understanding intermolecular interactions, crystal engineering, and the design of new materials with tailored properties. |
| Catalysis | Application of isoindolinone and benzoic acid derivatives as ligands or catalysts. | Development of new catalytic systems for organic transformations. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-oxo-1H-isoindol-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-14-11-6-2-1-5-10(11)9-16(14)13-8-4-3-7-12(13)15(18)19/h1-8H,9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKBCHBYNDGPLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C3=CC=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363011 | |
| Record name | 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4770-69-8 | |
| Record name | 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2 1 Oxoisoindolin 2 Yl Benzoic Acid and Analogues
Classical and Modern Approaches to Isoindolinone Ring System Construction
The formation of the isoindolinone core is central to the synthesis of 2-(1-oxoisoindolin-2-yl)benzoic acid and related compounds. Both long-established and contemporary methods are employed to construct this bicyclic lactam structure efficiently.
Cyclization Reactions for Formation of the Isoindolinone Core
Intramolecular cyclization reactions represent a primary strategy for constructing the isoindolinone scaffold. These methods involve the formation of a key C-N or C-C bond in a precursor molecule to close the five-membered lactam ring.
Modern approaches frequently utilize transition-metal catalysis to achieve high efficiency and selectivity. For instance, palladium-catalyzed reactions involving ortho-sp² C-H activation and intramolecular oxidative amidation can synthesize isoindolinones from N-methoxybenzamides and alkenes. acs.org This process involves the cleavage of four bonds and the formation of two new bonds in a tandem sequence. acs.org Similarly, iridium-catalyzed oxidative annulation of benzamides with cyclopropanols as a C1 synthon provides a pathway to structurally diverse isoindolinones through sequential C-H/C-C cleavage and C-C/C-N bond formation. organic-chemistry.org
Other notable cyclization strategies include:
Formal [4+2] Cycloadditions: Acid-catalyzed intramolecular reactions of isoindolinone-derived hydroxylactam derivatives can generate N-acylenamides in situ, which then undergo formal [4+2] cycloaddition reactions to build spiro isoindolinone derivatives. nii.ac.jp
Reductive C-N Coupling: The reaction of 2-carboxybenzaldehyde (B143210) with various amines in the presence of catalysts like ultrathin platinum nanowires under a hydrogen atmosphere results in reductive C-N coupling and subsequent intramolecular amidation to yield N-substituted isoindolinones. organic-chemistry.org
Radical Cyclization: Polysubstituted isoindolinones can be synthesized from 1,3-dicarbonyl Ugi-4CR adducts through an aromatic radical cyclization process promoted by reagents like tetrabutylammonium persulfate and TEMPO. acs.orgresearchgate.net
The table below summarizes various cyclization approaches for isoindolinone synthesis.
| Methodology | Starting Materials | Key Features | Catalyst/Reagent |
| Pd-Catalyzed Oxidative Amidation | N-Methoxybenzamides, Alkenes | Tandem Fujiwara–Moritani–aza-Wacker reactions | Pd(OAc)₂ |
| Ir-Catalyzed Oxidative Annulation | Benzamides, Cyclopropanols | C-H/C-C cleavage and C-C/C-N bond formation | Iridium Catalyst |
| Reductive C-N Coupling | 2-Carboxybenzaldehyde, Amines | Reductive amination followed by intramolecular amidation | Platinum Nanowires, H₂ |
| Radical Cyclization | 1,3-Dicarbonyl Ugi-4CR Adducts | Forms polysubstituted isoindolinones | Tetrabutylammonium Persulfate, TEMPO |
| Formal [4+2] Cycloaddition | Isoindolinone-derived hydroxylactams | In situ generation of N-acylenamides | Acid catalyst (e.g., TfOH) nii.ac.jp |
Condensation Reactions in Isoindolinone Synthesis
Condensation reactions, which involve the joining of two or more molecules with the loss of a small molecule like water, are also fundamental in isoindolinone synthesis.
A notable example is the indium-mediated reductive condensation of various nitroarenes with o-phthalaldehyde. semanticscholar.org In this one-pot reaction, the nitro group is reduced in situ to an amine, which then condenses with the dialdehyde and cyclizes to afford the corresponding isoindolin-1-ones in reasonable yields. semanticscholar.org Another efficient one-pot method involves the reaction of 2-benzoylbenzoic acid with chlorosulfonyl isocyanate (CSI) and various alcohols. nih.gov This metal-free approach proceeds under mild conditions, with a catalytic amount of trifluoroacetic acid, to produce novel isoindolinone derivatives in good yields. nih.gov
Multi-Component Reactions (MCRs) for Scaffold Diversity
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all starting materials, are powerful tools for generating molecular diversity. They are particularly well-suited for creating libraries of complex molecules like isoindolinone derivatives from simple precursors. thieme-connect.dethieme-connect.com
Ugi-Type Reactions and Subsequent Transformations for Isoindolinone-Bearing Adducts
The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgnih.gov This reaction and its variations are highly effective for synthesizing isoindolinone precursors.
The classical Ugi reaction mechanism proceeds through the formation of an imine from the amine and carbonyl compound, which is then protonated by the carboxylic acid. wikipedia.org This activated iminium ion undergoes nucleophilic attack by the isocyanide, forming a nitrilium ion intermediate. wikipedia.orgnih.gov This intermediate is trapped by the carboxylate anion, and a subsequent Mumm rearrangement yields the final α-aminoacyl amide product. wikipedia.org
To form isoindolinones, the Ugi reaction can be adapted in several ways:
Ugi Reaction with Bifunctional Substrates: By using a reactant that contains two of the necessary functional groups, such as 2-formylbenzoic acid (which acts as both the aldehyde and the carboxylic acid), the Ugi reaction can directly lead to the isoindolinone core in a three-component reaction (Ugi-4C-3CR) with an amine and an isocyanide. rsc.org
Post-Ugi Transformations: A standard Ugi reaction can be used to create a linear precursor, which is then subjected to a separate cyclization step to form the isoindolinone ring. For example, Ugi adducts have been cyclized via radical-mediated processes to produce polysubstituted isoindolinones. acs.org
Three-Component Reactions Utilizing 2-Formylbenzoic Acid as a Precursor
2-Formylbenzoic acid is a particularly valuable precursor for the MCR-based synthesis of isoindolinones because it contains both an aldehyde and a carboxylic acid group in an ortho arrangement, predisposing it to form the five-membered lactam ring.
Several catalyst-free, one-pot, three-component reactions have been developed using this precursor. For example, the reaction of 2-formylbenzoic acid, a primary amine, and an acetophenone in water at 70°C affords a wide range of isoindolinone derivatives in yields up to 93%. researchgate.netthieme-connect.com Similarly, a three-component reaction between 2-formylbenzoic acid, primary amines, and achiral or P-stereogenic secondary phosphine (B1218219) oxides provides 3-oxoisoindolin-1-ylphosphine oxides under mild, catalyst-free conditions.
The table below highlights examples of three-component reactions using 2-formylbenzoic acid.
| Amine Component | Third Component | Conditions | Product Type | Yield |
| Primary Amines | Acetophenones | Water, 70°C, 12h | 2-Aryl-3-(2-oxo-2-phenylethyl)isoindolin-1-ones | Up to 93% thieme-connect.com |
| Primary Amines | Secondary Phosphine Oxides | Catalyst-free, mild | 3-Oxoisoindolin-1-ylphosphine oxides | Not specified |
| Primary Amines | Isocyanides | Propylphosphonic anhydride (T3P®) | N-substituted isoindolinones | Not specified |
| Anilines | N,N-disubstituted anilines | Acetic Acid, 85°C, 12h | N-acylated isoindolinones | Up to 84% thieme-connect.com |
Catalytic Coupling Methodologies for Aryl-Aryl and Aryl-Heteroaryl Bond Formation
Catalytic cross-coupling reactions are indispensable for derivatizing the isoindolinone scaffold, enabling the formation of C-C (aryl-aryl) and C-N (aryl-heteroaryl) bonds. These methods often rely on transition metals like palladium, copper, and rhodium.
Palladium-catalyzed reactions are widely used. For example, a ligand-free, microwave-assisted Pd-catalyzed domino C-C/C-N coupling reaction can construct diverse isoindolinone derivatives from amides and isocyanides. researchgate.net Another approach involves a palladium-catalyzed isocyanide-bridging C–H activation, where the isocyanide serves as a building block to construct differently substituted isoindolinones. cell.com
Copper catalysis is also effective. An intramolecular, Cu-catalyzed sp³-sp² coupling of α-aminoboronate salts with 2-bromobenzoyl chlorides provides isoindolinones in very good yields under mild conditions. organic-chemistry.org Furthermore, copper(II) trifluoromethanesulfonate can catalyze the C-C coupling of 3-hydroxyisoindolinones with various aryl-, heteroaryl-, and alkenylboronic acids to furnish C(3)-substituted isoindolinones. organic-chemistry.org These methods allow for the late-stage functionalization of the isoindolinone core, providing access to a broad range of analogues for further investigation.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Reaction)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they play a crucial role in the synthesis of complex aromatic compounds. The Suzuki-Miyaura reaction, in particular, has emerged as a versatile method for the synthesis of biaryl compounds and has been applied to the construction of N-aryl isoindolinones.
The synthesis of this compound via a Suzuki-Miyaura coupling would theoretically involve the reaction of an isoindolinone-containing boronic acid or ester with a 2-halobenzoic acid derivative, or alternatively, the coupling of a 2-boronic acid benzoic acid derivative with a 2-haloisoindolinone. While specific literature detailing the direct synthesis of this compound via the Suzuki reaction is not abundant, the general applicability of this methodology to similar structures is well-documented. For instance, the Suzuki-Miyaura coupling has been successfully employed in the synthesis of various N-aryl heterocycles.
A general representation of a plausible Suzuki-Miyaura reaction for the synthesis of a this compound analog is depicted below:

Table 1: Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions for the Synthesis of N-Aryl Heterocycles
| Entry | Aryl Halide/Triflate | Boronic Acid/Ester | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 2-Bromobenzoic acid | Isoindolinone-N-boronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85 |
| 2 | 2-Iodotoluene | (2-carboxyphenyl)boronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | 92 |
| 3 | N-(2-bromophenyl)isoindolinone | (2-carboxyphenyl)boronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 110 | 78 |
Note: This table is a composite of typical conditions reported for Suzuki-Miyaura reactions of related substrates and is intended to be illustrative.
The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity. Ligands such as SPhos and XPhos are often employed to enhance the catalytic activity of the palladium center, particularly for challenging substrates. The choice of base and solvent system is also crucial and is often optimized for specific substrate combinations.
Strategies for Functional Group Interconversion and Derivatization on the Parent Skeleton
Once the this compound skeleton is synthesized, further structural diversity can be achieved through functional group interconversion and derivatization. The carboxylic acid group is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide range of analogues with potentially altered biological or material properties.
Key derivatization strategies for the carboxylic acid moiety include:
Esterification: The conversion of the carboxylic acid to an ester can be achieved through Fischer esterification, reacting the acid with an alcohol in the presence of an acid catalyst. This allows for the introduction of various alkyl or aryl groups.
Amide Formation: The carboxylic acid can be coupled with a primary or secondary amine to form an amide bond. This transformation is typically facilitated by coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt).
Reduction: The carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). This introduces a hydroxyl group that can be further functionalized.
Decarboxylation: Under certain conditions, the carboxylic acid group can be removed to yield the corresponding N-phenylisoindolinone. This can be achieved through various decarboxylation protocols, sometimes involving transition metal catalysts.
Table 2: Examples of Functional Group Interconversions on Aromatic Carboxylic Acids
| Starting Material | Reagents and Conditions | Product | Transformation |
| This compound | Methanol, H₂SO₄ (cat.), reflux | Methyl 2-(1-oxoisoindolin-2-yl)benzoate | Esterification |
| This compound | Benzylamine, EDC, HOBt, DMF, rt | N-Benzyl-2-(1-oxoisoindolin-2-yl)benzamide | Amide Formation |
| This compound | 1. SOCl₂ 2. NaN₃ 3. Heat 4. H₂O | 2-Aminophenyl-isoindolinone | Curtius Rearrangement |
Note: This table provides illustrative examples of common functional group transformations that can be applied to the target molecule.
Green Chemistry Principles in Synthetic Route Optimization
The application of green chemistry principles to the synthesis of pharmaceuticals and fine chemicals is of increasing importance to minimize environmental impact and improve the sustainability of chemical processes. In the context of synthesizing this compound and its analogues, several green chemistry strategies can be implemented.
Key green chemistry considerations include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product. Palladium-catalyzed cross-coupling reactions, when optimized, can exhibit high atom economy.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. The development of aqueous-phase palladium-catalyzed reactions is a significant step in this direction.
Catalyst Efficiency and Recycling: Utilizing highly efficient catalysts at low loadings and developing methods for their recovery and reuse. Heterogeneous catalysts or catalysts immobilized on solid supports can facilitate easier separation and recycling.
Energy Efficiency: Employing reaction conditions that minimize energy consumption, such as performing reactions at ambient temperature or using microwave irradiation to reduce reaction times.
Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.
Table 3: Green Chemistry Metrics for Evaluating Synthetic Routes
| Metric | Description | Ideal Value |
| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% |
| E-Factor | Mass of waste / Mass of product | 0 |
| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | 1 |
| Reaction Mass Efficiency (RME) | Mass of product / Total mass of reactants | 100% |
The optimization of synthetic routes for this compound and its analogues by incorporating these green chemistry principles can lead to more sustainable and environmentally friendly manufacturing processes.
Advanced Chemical Transformations and Reactivity Studies of 2 1 Oxoisoindolin 2 Yl Benzoic Acid Derivatives
Reactivity Profiles of the Oxoisoindolinyl Ring System
The oxoisoindolinone core, a γ-lactam fused to a benzene (B151609) ring, is a stable heterocyclic system. Its reactivity is largely dictated by the amide functionality within the five-membered ring and the influence of the N-aryl substituent. The lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group, which imparts significant stability to the ring.
The carbonyl group of the lactam can undergo nucleophilic attack, although it is generally less reactive than an open-chain amide carbonyl due to ring strain and electronic effects. Strong nucleophiles or harsh reaction conditions are typically required to induce ring-opening reactions. For instance, treatment with strong bases like sodium hydroxide (B78521) at elevated temperatures can lead to hydrolysis of the lactam bond, yielding the corresponding amino acid derivative.
The methylene (B1212753) group (C-3) of the isoindolinone ring can be a site for functionalization. Deprotonation at this position using a strong base can generate a carbanion, which can then react with various electrophiles, allowing for the introduction of alkyl, acyl, or other functional groups. The feasibility of this reaction is influenced by the nature of the N-substituent.
Furthermore, the isoindolinone ring system can participate in various cycloaddition and rearrangement reactions. For example, under specific conditions, it can undergo ring expansion or other skeletal rearrangements to form different heterocyclic structures. acs.org
Chemical Modifications of the Carboxylic Acid Functionality
The carboxylic acid group attached to the N-phenyl ring is a primary site for a variety of chemical modifications, allowing for the synthesis of a wide range of derivatives with potentially altered physicochemical and biological properties.
Esterification and Hydrolytic Pathways
The carboxylic acid functionality of 2-(1-oxoisoindolin-2-yl)benzoic acid can be readily converted to its corresponding esters through various standard esterification methods. One of the most common methods is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the ester product by removing the water formed during the reaction.
Alternatively, esterification can be achieved under milder conditions using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the carboxylic acid to a more reactive acyl chloride followed by reaction with an alcohol. The choice of method depends on the desired ester and the sensitivity of other functional groups in the molecule.
The reverse reaction, the hydrolysis of the corresponding esters to regenerate the carboxylic acid, can be accomplished under either acidic or basic conditions. Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is also an equilibrium process. Base-mediated hydrolysis (saponification) is an irreversible process that involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to the formation of a carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid.
A study on the synthesis of a related compound, (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, involved the initial esterification of anthranilic acid using acid catalysis to protect the carboxylic acid group before subsequent coupling reactions. nih.gov
Table 1: Representative Esterification and Hydrolysis Reactions
| Reaction Type | Reactants | Reagents and Conditions | Product |
| Esterification | This compound, Methanol | H₂SO₄ (catalytic), Reflux | Methyl 2-(1-oxoisoindolin-2-yl)benzoate |
| Hydrolysis | Methyl 2-(1-Oxoisoindolin-2-yl)benzoate | NaOH (aq), Heat, then H₃O⁺ | This compound |
Mechanistic Investigations of Decarboxylation Processes
The decarboxylation of aromatic carboxylic acids, the removal of the carboxyl group as carbon dioxide, typically requires high temperatures and often proceeds with difficulty unless activated by specific structural features. For this compound, the carboxylic acid is attached to an aromatic ring and is not in a β-keto or β-dicarbonyl relationship that would facilitate decarboxylation through a cyclic transition state.
Therefore, the thermal decarboxylation of this compound is expected to be a challenging transformation, likely requiring harsh conditions. The mechanism would likely involve the protonation of the ipso-carbon of the benzene ring, followed by the departure of the carboxyl group as CO₂ and a proton. The stability of the resulting aryl anion or aryl radical would be a key factor in the reaction's feasibility.
Heterocyclic Ring Transformations and Rearrangement Mechanisms
The isoindolinone scaffold can undergo a variety of ring transformations and rearrangements, leading to the formation of more complex heterocyclic systems. These reactions often involve the generation of reactive intermediates and can be triggered by various reagents or conditions.
One notable rearrangement of a related system involves the reaction of 2-aryl-3-hydroxyisoindolin-1-ones with organolithium reagents, which leads to a novel rearrangement of the isoindolinone scaffold to form 3-aminoindan-1-ones. acs.org This transformation is proposed to proceed through the formation of a transient N,O-dilithiated hemiaminal carbenoid, followed by α-elimination and intramolecular C–H insertion of the resulting singlet carbene. acs.org
Ring expansion is another potential transformation. For instance, certain N-benzylbenzamides, which share structural similarities with the N-aryl isoindolinone system, can undergo a photochemically induced formal researchgate.netwikipedia.org-sigmatropic rearrangement and 6π-electrocyclic ring-opening, leading to the formation of enantioenriched cycloheptatrienes. wikipedia.org While not a direct transformation of the isoindolinone ring itself, this illustrates the potential for complex rearrangements in related N-aryl amide systems.
Electrophilic and Nucleophilic Aromatic Substitution Reactions on Peripheral Phenyl Rings
The two peripheral phenyl rings of this compound—the one fused to the lactam and the N-phenyl ring bearing the carboxylic acid—can potentially undergo electrophilic and nucleophilic aromatic substitution reactions. The regioselectivity of these reactions is governed by the electronic effects of the existing substituents.
Electrophilic Aromatic Substitution:
The fused benzene ring of the isoindolinone system is part of a lactam, where the nitrogen's lone pair is delocalized into the carbonyl group. This makes the isoindolinone moiety a deactivating group for electrophilic aromatic substitution on the fused ring. The substitution, if it occurs, would likely be directed to the positions meta to the points of fusion.
On the N-phenyl ring, the 1-oxoisoindolin-2-yl group acts as a substituent. Due to the electron-withdrawing nature of the carbonyl group and the delocalization of the nitrogen lone pair into it, this group is expected to be deactivating and a meta-director for electrophilic aromatic substitution on the N-phenyl ring. wikipedia.orgchemistrytalk.orgorganicchemistrytutor.comyoutube.comlibretexts.org The carboxylic acid group is also a deactivating, meta-directing group. wikipedia.orgchemistrytalk.orgorganicchemistrytutor.comyoutube.comlibretexts.org Therefore, electrophilic substitution on the N-phenyl ring would be disfavored and, if forced, would likely occur at the position meta to both the oxoisoindolinyl and carboxyl groups.
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. wikipedia.orgnih.govresearchgate.netyoutube.comnih.gov The peripheral phenyl rings of this compound are not strongly activated towards SNAr.
However, if a suitable leaving group (e.g., a halogen) were present on either of the phenyl rings, SNAr could potentially be induced, particularly if additional activating groups were also present. The regioselectivity would depend on the position of the leaving group and any other substituents. For example, if a nitro group were introduced onto one of the rings, it would strongly activate the positions ortho and para to it for nucleophilic attack.
Table 2: Predicted Directing Effects in Aromatic Substitution
| Ring | Substituent | Electronic Effect | Predicted Directing Effect (for EAS) |
| Fused Phenyl Ring | Lactam moiety | Deactivating | Meta to fusion points |
| N-Phenyl Ring | 1-Oxoisoindolin-2-yl group | Deactivating | Meta |
| N-Phenyl Ring | Carboxylic acid group | Deactivating | Meta |
Coordination Chemistry and Metal Organic Systems Involving 2 1 Oxoisoindolin 2 Yl Benzoic Acid
Ligand Design and Versatile Coordination Modes of the Compound
2-(1-Oxoisoindolin-2-yl)benzoic acid is a multifunctional ligand, possessing several potential donor atoms that can coordinate to metal centers. Its structural rigidity, conferred by the fused ring system, combined with the flexibility of the carboxylate group, makes it an intriguing building block for coordination polymers and metal-organic frameworks (MOFs). The primary coordination sites are the oxygen atoms of the carboxylate group, but the carbonyl oxygen and the isoindolinone nitrogen also present possibilities for interaction.
Carboxylate and Carbonyl Coordination to Metal Centers
The carboxylate group is the most common and versatile functional group for binding to metal ions. It can adopt a variety of coordination modes, which dictates the dimensionality and topology of the resulting metal-organic assembly. Based on analogous systems involving benzoate (B1203000) derivatives, the carboxylate group of this compound can be expected to exhibit several key coordination fashions:
Monodentate: One oxygen atom of the carboxylate group binds to a single metal center.
Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal center, forming a chelate ring.
Bidentate Bridging: Each oxygen atom of the carboxylate group binds to a different metal ion, bridging the two centers. This can occur in either a syn-syn, syn-anti, or anti-anti conformation.
Mixed Bridging/Chelating Modes: More complex modes, such as μ₂-η¹:η² or μ₃-η¹:η²:η¹, can bridge multiple metal centers, leading to the formation of higher-dimensional networks like 1D chains or 2D layers. mdpi.com
The lactam carbonyl oxygen of the isoindolinone ring is another potential coordination site. While it is a weaker donor than the carboxylate oxygens, its participation in coordination could lead to the formation of stable five- or six-membered chelate rings, particularly in conjunction with the carboxylate group, enhancing the stability and structural diversity of the resulting complexes.
Isoindolinone Nitrogen and Other Potential Donor Atom Coordination
The nitrogen atom of the isoindolinone moiety is generally considered a poor donor due to the delocalization of its lone pair into the adjacent carbonyl group. However, in certain coordination environments, particularly with soft metal ions, its participation cannot be entirely ruled out. Coordination through nitrogen is more commonly observed in ligands where the nitrogen atom is part of a more basic heterocyclic system, such as a pyridine (B92270) or triazole ring. nih.gov For this compound, coordination is overwhelmingly likely to be dominated by the "harder" oxygen donor atoms, which have a higher affinity for a wide range of metal ions. nih.gov
Synthesis and Structural Elucidation of Metal Complexes and Coordination Polymers
The synthesis of metal complexes with this compound typically involves the reaction of the deprotonated ligand with a metal salt in a suitable solvent. Solvothermal and hydrothermal methods are common for producing crystalline coordination polymers, as high temperatures and pressures can facilitate the formation of well-ordered, thermodynamically stable structures. nih.gov
A notable example involves the synthesis of novel organotin complexes with the general formula Sn(OH)(bz)₂L, where L represents the 2-(1-Oxoisoindolin-2-yl)benzoate ligand. nih.gov These complexes are prepared and characterized using techniques such as IR, NMR spectroscopy, and elemental analysis. In such complexes, the ligand coordinates to the tin(IV) center primarily through the oxygen atoms of the carboxylate group. researchgate.net
Below is a representative table of crystallographic data for metal complexes formed with analogous benzoic acid-derived ligands, illustrating the type of structural information obtained.
| Compound | Metal Ion | Crystal System | Space Group | Coordination Geometry |
| [Cd₀.₅(L)(H₂O)] | Cd(II) | Triclinic | P-1 | Six-coordinate Octahedral |
| [Cd(L)(TPA)₀.₅(H₂O)]·H₂O | Cd(II) | Monoclinic | P2₁/c | Seven-coordinate Pentagonal Bipyramid |
| [Zn(L)(TPA)₀.₅]·H₂O | Zn(II) | Monoclinic | P2₁/c | Five-coordinate Trigonal Bipyramid |
| (Data derived from complexes with 2,4-bis-(triazol-1-yl)-benzoic acid, illustrating typical structural diversity) nih.gov |
Metal-Directed Self-Assembly Processes and Framework Formation
The principles of metal-directed self-assembly are central to the formation of coordination polymers and MOFs from this compound. The final structure is determined by a delicate interplay between the coordination preferences of the metal ion (e.g., its preferred coordination number and geometry) and the geometric constraints of the organic ligand. nih.gov
The connectivity of the ligand, particularly the versatile bridging capabilities of its carboxylate group, allows for the construction of extended frameworks. Depending on the coordination mode adopted, the ligand can act as a linker to propagate the structure in one, two, or three dimensions.
1D Chains: Simple bridging modes often lead to the formation of one-dimensional coordination polymers. mdpi.com
2D Layers: When the ligand links metal centers in more than one direction, two-dimensional sheets or grids can be formed.
3D Frameworks: The use of metal ions with higher coordination numbers or the presence of multiple coordination sites on the ligand can result in the formation of complex, three-dimensional porous frameworks. nih.gov
The choice of solvent can also play a critical role, sometimes becoming incorporated into the final structure as an ancillary ligand, which can influence the dimensionality and properties of the resulting framework.
Electronic Structure and Bonding Analysis in Metal-Ligand Adducts
Understanding the electronic structure and the nature of the bonding between this compound and metal centers is crucial for predicting the properties of the resulting materials. Spectroscopic techniques are invaluable for this purpose.
FT-IR Spectroscopy: Infrared spectroscopy is used to confirm the coordination of the ligand. A key indicator is the shift in the stretching frequencies of the carboxylate group (COO⁻). The separation (Δν) between the asymmetric (νₐₛ) and symmetric (νₛ) stretching bands can provide insight into the coordination mode. For example, a larger Δν value compared to the free carboxylate salt is often indicative of a monodentate coordination mode, while a smaller Δν value suggests a bidentate (chelating or bridging) mode.
UV-Visible Spectroscopy: The electronic spectra of the complexes can reveal information about the d-d transitions of the metal ion and ligand-to-metal charge transfer (LMCT) bands, providing insight into the coordination environment and electronic properties of the complex. uobaghdad.edu.iq
Theoretical calculations, such as Density Functional Theory (DFT), can complement experimental data by providing a detailed model of the molecular orbitals and the electronic distribution within the metal-ligand adducts, helping to rationalize the observed bonding and spectroscopic properties. uobaghdad.edu.iq
Supramolecular Chemistry and Non Covalent Interactions of the Compound
Role of Intermolecular Hydrogen Bonding in Crystal Packing and Self-Assembly
Intermolecular hydrogen bonds are the cornerstone of the supramolecular assembly of 2-(1-Oxoisoindolin-2-yl)benzoic acid. The carboxylic acid group is a powerful and highly predictable hydrogen-bond donor and acceptor, making it a reliable tool in crystal engineering. The most dominant of these interactions is the formation of the classic carboxylic acid dimer.
This primary interaction involves two molecules arranging in a centrosymmetric fashion, linked by a pair of strong O-H⋯O hydrogen bonds between their carboxylic acid groups. This creates a robust eight-membered ring motif known as the R²₂ D(8) graph-set notation, a frequently observed and stable supramolecular homosynthon in carboxylic acid crystal structures. The stability of this synthon often dictates the initial pairing of molecules, which then pack into a larger structure influenced by weaker forces.
Table 1: Representative Hydrogen Bond Geometries in Carboxylic Acid Dimers
| Interaction Type (D–H···A) | D···A Distance (Å) | H···A Distance (Å) | D–H···A Angle (°) |
|---|---|---|---|
| O–H···O | 2.6 - 2.8 | 1.6 - 1.8 | 165 - 175 |
| C–H···O | 3.0 - 3.6 | 2.2 - 2.7 | 130 - 160 |
Note: Data represents typical ranges for these types of interactions in organic crystals.
An analysis of the molecular structure of this compound reveals the absence of any N-H bonds; the nitrogen atom is tertiary, being bonded to two carbon atoms within the isoindolinone ring and one carbon of the benzoic acid ring. Consequently, the compound cannot act as a hydrogen-bond donor in N-H⋯N or N-H⋯O interactions in its pure form. The formation of such bonds would necessitate co-crystallization with a component containing an N-H donor group.
However, the molecule does possess potential hydrogen-bond acceptors, namely the isoindolinone nitrogen and the two carbonyl oxygen atoms. The carboxylic acid's O-H group can, in principle, form an O-H⋯N interaction with the nitrogen atom of a neighboring molecule. While the O-H⋯O interaction that forms the carboxylic acid dimer is electronically and sterically more favorable and thus predominates, the potential for O-H⋯N interactions could be realized in different polymorphic forms or in co-crystals where the dimer formation is disrupted nih.gov.
Supramolecular Architectures Directed by Aromatic Interactions and Other Weak Forces
Beyond the dominant hydrogen bonds, the extended aromatic surfaces of the isoindolinone and benzoic acid rings are crucial for directing the formation of higher-order supramolecular architectures. These assemblies are stabilized by π-π stacking and C-H⋯π interactions.
In related phthalimide (B116566) and isoindolinone structures, offset or slipped π-π stacking is a common feature. This involves the parallel arrangement of aromatic rings from adjacent molecules, offset from one another to reduce electrostatic repulsion. These interactions are characterized by inter-centroid distances typically in the range of 3.9 to 4.3 Å. The large surface area of the fused ring system of the isoindolinone core is particularly conducive to these types of interactions, which help to organize the hydrogen-bonded dimers into columns or sheets.
Table 2: Typical Geometries for Aromatic Interactions
| Interaction Type | Key Parameter | Typical Value |
|---|---|---|
| π-π Stacking | Inter-centroid Distance | 3.3 - 4.3 Å |
| Slip Angle | 10 - 30° | |
| C-H⋯π | H···π Centroid Distance | 2.5 - 3.0 Å |
Note: Values are typical for aromatic systems in organic molecular crystals.
Design Principles for Supramolecular Building Blocks Incorporating Isoindolinone Units
The structure of this compound makes it an exemplary supramolecular building block, or "tecton," for the rational design of complex solid-state architectures. The key design principles stem from the combination of its distinct molecular features:
A Robust and Directional Binding Site: The carboxylic acid group is a highly reliable functional group for forming strong, directional O-H⋯O hydrogen bonds, leading to the predictable formation of the R²₂ D(8) dimer synthon. This reliability is a cornerstone of supramolecular synthesis.
A Rigid and Planar Scaffold: The isoindolinone core provides a rigid, structurally defined unit with a significant surface area. This rigidity prevents conformational ambiguity and provides a stable platform for directing secondary interactions, such as π-π stacking.
Tunable Periphery: The aromatic rings of both the isoindolinone and benzoic acid moieties can be substituted with various functional groups. This allows for the fine-tuning of the molecule's electronic properties and the introduction of new interaction sites, enabling the systematic modification of the resulting supramolecular assembly.
By leveraging these features, chemists can use isoindolinone-based building blocks to construct new materials with desired topologies and properties.
Crystal Engineering Approaches for Tailored Solid-State Structures
Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. For this compound and its derivatives, several approaches can be envisioned to create tailored solid-state structures:
Synthon Manipulation: While the carboxylic acid dimer is a robust homosynthon, its formation can be competed with by introducing other strong hydrogen-bonding species. Co-crystallization with molecules containing, for example, pyridine (B92270) or amide groups can lead to the formation of predictable and stable hetero-synthons, such as the acid-pyridine O-H⋯N interaction, thereby creating entirely new packing arrangements nih.gov.
Steric and Electronic Control: Introducing substituents onto the aromatic rings can systematically alter the crystal packing. Bulky groups can sterically hinder certain packing motifs, forcing the adoption of others. Electron-donating or electron-withdrawing groups can modify the strength of π-π stacking interactions, influencing the geometry and stability of the resulting architecture.
Polymorphism Screening: Different crystallization conditions (e.g., solvent, temperature, pressure) can trap different kinetic or thermodynamic solid-state forms (polymorphs). Each polymorph would represent a different solution to the packing problem, potentially exhibiting unique physical properties.
These strategies allow for a rational approach to modifying the solid-state structure, moving beyond serendipity towards the deliberate design of materials.
Investigation of Host-Guest Recognition Phenomena
While the isoindolinone and phthalimide frameworks are prevalent in medicinal chemistry and materials science, their application in host-guest recognition for the specific compound this compound is not extensively documented in the literature. However, related phthalimide derivatives have been shown to engage in host-guest complexation.
For instance, N-substituted phthalimides have been successfully encapsulated within cyclodextrin hosts to enhance their aqueous solubility frontiersin.org. In such complexes, the hydrophobic phthalimide portion of the guest molecule is typically included within the lipophilic cavity of the cyclodextrin host, while the more polar functionalities remain exposed to the aqueous environment. This demonstrates that the core structure is capable of participating in recognition events driven by hydrophobic interactions.
The potential for this compound to act as a guest is clear. Its aromatic surfaces could be recognized by macrocyclic hosts like cyclodextrins, calixarenes, or pillararenes. Conversely, designing a larger, concave structure based on this molecule could enable it to act as a host for smaller guest molecules, although this would require significant synthetic modification.
Computational Chemistry and Theoretical Investigations of 2 1 Oxoisoindolin 2 Yl Benzoic Acid
Quantum Chemical Calculations for Electronic and Molecular Structure
Quantum chemical calculations are fundamental to predicting the electronic and molecular properties of a compound from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used computational method for investigating the structural and electronic properties of molecules. The process begins with geometry optimization, where the algorithm systematically alters the molecule's geometry to find the conformation with the minimum potential energy. mdpi.com This optimized structure represents the most stable arrangement of the atoms in the gaseous phase. Functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly employed for these calculations. scispace.commdpi.com
Once the geometry is optimized, vibrational frequency calculations are performed. These calculations serve two main purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of any imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. nih.govresearchgate.net The calculated vibrational modes can be compared with experimental spectroscopic data to validate the computational model. icm.edu.pl For aromatic carboxylic acids, characteristic vibrations include O-H stretching, C=O stretching, and various C-H and C-C ring vibrations. scispace.commdpi.com
| Parameter | Description | Typical Computational Method |
|---|---|---|
| Optimized Bond Lengths (Å) | Calculated distances between atomic nuclei at the minimum energy geometry. | DFT/B3LYP/6-311G(d,p) |
| Optimized Bond Angles (°) | Calculated angles between three connected atoms at the minimum energy geometry. | DFT/B3LYP/6-311G(d,p) |
| Dihedral Angles (°) | Calculated torsion angles defining the molecule's conformation. | DFT/B3LYP/6-311G(d,p) |
| Vibrational Frequencies (cm⁻¹) | Calculated frequencies of fundamental molecular vibrations, corresponding to IR and Raman peaks. | DFT/B3LYP/6-311G(d,p) |
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, relating to the molecule's nucleophilicity. youtube.com The LUMO is the innermost empty orbital and acts as an electron acceptor, relating to its electrophilicity. youtube.com
The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE). A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. wikipedia.orgniscpr.res.in Conversely, a small gap indicates that the molecule is more reactive. wikipedia.org For related isoindole structures, DFT studies have shown that the HOMO is often located over the substituted aromatic ring, while the LUMO is present mainly over the indole (B1671886) portion. nih.gov From these energies, global reactivity descriptors can be calculated to further quantify the molecule's chemical behavior. niscpr.res.in
| Parameter | Formula | Description |
|---|---|---|
| HOMO Energy (E_HOMO) | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy (E_LUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability. niscpr.res.in |
| Ionization Potential (I) | -E_HOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -E_LUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. niscpr.res.in |
| Electronegativity (χ) | (I + A) / 2 | The power to attract electrons. |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. nih.gov It helps in predicting how a molecule will interact with other species, particularly identifying sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded:
Red regions indicate the most negative potential, representing electron-rich areas that are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen.
Blue regions indicate the most positive potential, representing electron-poor areas that are susceptible to nucleophilic attack, typically found around hydrogen atoms bonded to electronegative atoms.
Green regions represent areas of neutral potential.
For 2-(1-Oxoisoindolin-2-yl)benzoic acid, MEP analysis would be expected to show significant negative potential (red) around the oxygen atoms of the carboxylic acid and the oxoisoindoline carbonyl group, highlighting these as likely sites for hydrogen bonding and electrophilic interactions. niscpr.res.in Positive potential (blue) would be anticipated around the acidic proton of the carboxyl group. niscpr.res.in
Hirshfeld surface analysis is a powerful method for visualizing and quantifying the various intermolecular interactions that stabilize a molecule's crystal structure. mdpi.com The analysis generates a surface around a molecule where the electron density contribution from the molecule is equal to the contribution from all its neighbors. mdpi.com
This surface can be mapped with various properties, most commonly d_norm, which highlights intermolecular contacts. On a d_norm map, red spots indicate contacts shorter than the van der Waals radii (strong interactions like hydrogen bonds), white areas represent contacts at the van der Waals distance, and blue areas show contacts longer than the van der Waals radii. nih.gov
The analysis also produces 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. These plots show the percentage contribution of each atom-pair contact to the total Hirshfeld surface area. For organic molecules, H···H, O···H/H···O, and C···H/H···C contacts are often the most significant contributors to crystal packing. mdpi.comresearchgate.net
| Interaction Type | Typical Contribution (%) | Description |
|---|---|---|
| H···H | 40 - 50% | Represents the most abundant, though weaker, van der Waals contacts. mdpi.com |
| O···H / H···O | 10 - 20% | Indicates the presence of hydrogen bonds or other significant polar interactions. mdpi.com |
| C···H / H···C | 10 - 20% | Represents C-H···π interactions or other weak contacts involving carbon. |
| C···C | 5 - 10% | Suggests the presence of π-π stacking interactions between aromatic rings. nih.gov |
| Other (N···H, etc.) | Variable | Contributions from other heteroatoms present in the molecule. mdpi.com |
Calculation of Intermolecular Interaction Energies in Aggregates
To further quantify the forces governing crystal packing, the interaction energies between pairs of molecules (dimers) within the crystal lattice can be calculated. Using the optimized monomer geometry, various dimeric configurations are analyzed to determine the strength of the interactions. The total interaction energy (E_tot) is typically decomposed into four key components: electrostatic (E_ele), polarization (E_pol), dispersion (E_dis), and exchange-repulsion (E_rep) energies. niscpr.res.in
This analysis provides a detailed chemical understanding of the supramolecular architecture, revealing which forces (e.g., hydrogen bonding, π-π stacking) are most critical for stabilizing the crystal structure. For instance, a large negative electrostatic energy often points to strong hydrogen bonds, while a significant dispersion energy indicates the importance of van der Waals forces and π-π stacking. niscpr.res.in
Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior
For this compound, an MD simulation could reveal the preferred conformations of the molecule in solution, the rotational freedom between the benzoic acid and isoindolinone rings, and the stability of intermolecular hydrogen bonds in an aqueous environment. preprints.org This provides a bridge between the static picture from quantum calculations and the dynamic reality of molecular behavior in chemical and biological systems.
Void Analysis and Mechanical Properties of Crystal Structures
Computational analysis of the crystal structure of N-substituted isoindolinones provides significant insights into their packing efficiency and potential mechanical stability. While specific studies on the void analysis and mechanical properties of this compound are not extensively documented in the reviewed literature, valuable inferences can be drawn from detailed computational investigations of structurally analogous compounds.
A pertinent example is the comprehensive study of (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, a molecule that shares the core isoindolinone structure. researchgate.netmdpi.com Void analysis of its single crystal structure was performed to understand the packing strength. mdpi.com In this analysis, it is assumed that the electron density around each atom is spherical. The strength of crystal packing is crucial for its response to mechanical force; a crystal with significant voids suggests that the molecules are not tightly packed and may be more susceptible to mechanical stress. nih.govnih.gov
For the aforementioned related compound, the volume of voids in the unit cell was calculated to be 254.51 ų. mdpi.com This corresponded to 14.6% of the total unit cell volume, meaning that 85.4% of the space was occupied by atoms. mdpi.com Such a high occupancy indicates a strong and compact crystal packing with no large cavities. mdpi.com This dense packing is often associated with greater mechanical stability. The analysis of crystal voids is a valuable tool for predicting the mechanical robustness of a crystalline material. nih.govnih.gov
The mechanical properties of a crystal are intrinsically linked to its internal structure and the intermolecular interactions that hold the molecules together. The study of intermolecular interactions through techniques like Hirshfeld surface analysis can further elucidate the stability of the crystal lattice. In the case of the related isoindolinone derivative, Hirshfeld analysis revealed significant H···H, O···H, C···C, and C···H contacts, which are instrumental in stabilizing the crystal packing. researchgate.netmdpi.com The absence of large voids, coupled with a network of strong intermolecular interactions, is a good indicator of substantial mechanical stability.
While direct experimental data on the mechanical properties (e.g., hardness, elasticity) of this compound are not available in the cited literature, the computational analysis of its crystal packing and void space would be the first step in predicting such characteristics. A low percentage of void space in the crystal lattice of this compound would similarly suggest a compact and mechanically stable structure.
| Compound | Void Volume (ų) | Void Percentage in Unit Cell (%) | Occupied Space (%) | Implication for Crystal Packing |
|---|---|---|---|---|
| (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester | 254.51 | 14.6 | 85.4 | Strong and compact |
Elucidation of Reaction Mechanisms and Catalytic Pathways through Theoretical Modeling
Theoretical modeling, particularly using quantum mechanical methods like Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms and exploring potential catalytic pathways involving complex organic molecules such as this compound. While specific theoretical studies detailing the reaction mechanisms and catalytic cycles for this particular molecule are not prevalent in the current body of literature, the methodologies applied to the broader class of isoindolinone derivatives provide a clear framework for how such investigations would be conducted.
Computational studies on isoindolinone derivatives often focus on understanding their synthesis and reactivity. For instance, theoretical modeling can be employed to investigate the transition states and reaction intermediates of various synthetic routes, such as palladium-catalyzed C-H activation or multi-component reactions, which are common methods for preparing substituted isoindolinones. By calculating the energy barriers associated with different potential pathways, researchers can predict the most likely reaction mechanism.
In the context of catalysis, theoretical modeling can be instrumental in designing and optimizing catalytic cycles. For example, if this compound were to be used as a ligand in a metal-catalyzed reaction, computational methods could be used to:
Model the coordination of the molecule to the metal center.
Investigate the electronic and steric effects of the ligand on the catalyst's activity and selectivity.
Map out the entire catalytic cycle, including oxidative addition, migratory insertion, and reductive elimination steps, to identify the rate-determining step and potential side reactions.
A common approach involves combining quantum mechanics with molecular mechanics (QM/MM), which allows for the study of a reaction in the complex environment of a solvent or a biological system. researchgate.net This is particularly relevant for understanding the metabolism of isoindolinone-based compounds or their interaction with biological targets.
Furthermore, DFT calculations are frequently used to analyze the electronic structure of isoindolinone derivatives to predict their reactivity. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the sites most susceptible to nucleophilic or electrophilic attack. For a related isoindole compound, DFT studies showed the HOMO to be localized over the substituted aromatic ring, while the LUMO was primarily on the indole side, pointing to the reactive corners of the molecule. researchgate.netmdpi.com Such analyses are fundamental to understanding and predicting the chemical behavior of this compound in various chemical transformations.
| Theoretical Method | Application in Isoindolinone Chemistry | Insights Gained |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure (HOMO/LUMO), reaction energies, and transition states. | Reactivity prediction, elucidation of reaction mechanisms, and understanding catalyst-ligand interactions. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions in solution or biological environments. | Understanding solvent effects and enzyme-catalyzed transformations. |
| Hirshfeld Surface Analysis | Investigation of intermolecular interactions in the crystal lattice. | Understanding crystal packing and predicting stability. |
Advanced Spectroscopic and Structural Characterization Techniques for Research on the Compound
Single Crystal X-ray Diffraction (SCXRD) for Definitive Solid-State Structural Determination
Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and the intermolecular interactions that govern its packing in the crystal lattice.
Table 1: Representative Crystallographic Data for an Analog Compound (2-(1-Oxoisoindolin-2-yl)acetic acid)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.7343 |
| b (Å) | 10.163 |
| c (Å) | 9.992 |
| β (°) | 97.986 |
| Volume (ų) | 878.3 |
| Z | 4 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).
One-dimensional NMR experiments are fundamental for the initial structural verification of 2-(1-Oxoisoindolin-2-yl)benzoic acid.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoic acid and isoindolinone rings, typically in the range of 7.0-8.5 ppm. The methylene (B1212753) protons (CH₂) of the isoindolinone core would likely appear as a singlet around 4.5-5.0 ppm. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and hydrogen bonding.
¹³C NMR: The carbon NMR spectrum would provide complementary information. The carbonyl carbon of the carboxylic acid and the amide carbonyl carbon of the isoindolinone ring are expected to resonate at the downfield end of the spectrum, typically between 165-175 ppm. The aromatic carbons would appear in the 120-140 ppm region, while the methylene carbon would be found further upfield.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Technique | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| Carboxylic Acid Proton (-COOH) | ¹H NMR | >10 (broad singlet) |
| Aromatic Protons (Ar-H) | ¹H NMR | 7.0 - 8.5 (multiplets) |
| Methylene Protons (-CH₂-) | ¹H NMR | ~4.5 - 5.0 (singlet) |
| Carbonyl Carbons (C=O) | ¹³C NMR | 165 - 175 |
| Aromatic Carbons (Ar-C) | ¹³C NMR | 120 - 140 |
| Methylene Carbon (-CH₂-) | ¹³C NMR | ~45 - 55 |
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. This would be particularly useful for assigning the protons within the aromatic rings by showing correlations between neighboring protons on the same ring system.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to. This allows for the definitive assignment of each carbon atom that bears protons, such as the aromatic C-H groups and the isoindolinone methylene group.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid. Two strong carbonyl (C=O) stretching bands are anticipated: one for the carboxylic acid group (around 1700-1680 cm⁻¹) and another for the γ-lactam (amide) of the isoindolinone ring (around 1690-1660 cm⁻¹). Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region, and C-O stretching of the carboxylic acid would be observed around 1320-1210 cm⁻¹. docbrown.infospectroscopyonline.com
Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretching vibrations are also Raman active. Aromatic ring vibrations, particularly the ring-breathing modes, often give strong and sharp signals in the Raman spectrum, which are useful for fingerprinting the molecule.
Table 3: Key Expected Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H stretch (Carboxylic Acid) | FT-IR | 2500 - 3300 | Broad, Strong |
| C-H stretch (Aromatic) | FT-IR, Raman | 3100 - 3000 | Medium |
| C=O stretch (Carboxylic Acid) | FT-IR, Raman | 1700 - 1680 | Strong |
| C=O stretch (Amide/Lactam) | FT-IR, Raman | 1690 - 1660 | Strong |
| C=C stretch (Aromatic) | FT-IR, Raman | 1600 - 1450 | Medium-Strong |
| C-O stretch (Carboxylic Acid) | FT-IR | 1320 - 1210 | Strong |
Mass Spectrometry (High-Resolution Mass Spectrometry, LC-MS) for Molecular Formula Validation and Purity Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and confirming its elemental composition.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which is used to confirm the molecular formula of this compound. The calculated exact mass for the neutral molecule [M] (C₁₅H₁₁NO₃) is 253.0739 g/mol . HRMS analysis, often using electrospray ionization (ESI), would typically detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The experimentally measured mass should match the theoretical mass to within a few parts per million (ppm), providing strong evidence for the assigned molecular formula.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for assessing the purity of a sample of this compound. It can separate the target compound from any impurities, starting materials, or side products, with the mass spectrometer providing molecular weight information for each separated component.
Table 4: Molecular Formula and Mass Information
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₁₁NO₃ |
| Molecular Weight (g/mol) | 253.25 |
| Calculated Exact Mass (Monoisotopic) | 253.0739 |
| Expected HRMS Ion [M+H]⁺ | 254.0812 |
| Expected HRMS Ion [M-H]⁻ | 252.0666 |
UV-Visible Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The structure of this compound contains aromatic rings, which act as chromophores.
The UV-Vis spectrum of this compound is expected to show characteristic absorption bands resulting from π→π* electronic transitions within the conjugated systems of the benzoic acid and isoindolinone moieties. Based on data from benzoic acid, which has absorption maxima (λ_max) around 230 nm and 274 nm, it is anticipated that this compound will exhibit similar, but potentially red-shifted (shifted to longer wavelengths), absorption bands due to the extended conjugation provided by the isoindolinone system. rsc.org The exact position and intensity (molar absorptivity, ε) of these bands can be influenced by the solvent used for the analysis.
Table 5: Expected UV-Visible Absorption Maxima
| Electronic Transition | Expected λ_max (nm) | Chromophore |
|---|---|---|
| π→π | ~230 - 240 | Aromatic Rings |
| π→π | ~275 - 290 | Extended Conjugated System |
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis) for Thermal Stability Assessment
The thermal stability of "this compound" is a critical parameter for its handling, storage, and application in various chemical processes. Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA), provide valuable insights into the compound's behavior at elevated temperatures, including its decomposition pattern and thermal resilience.
Thermogravimetric Analysis is a method where the mass of a sample is monitored over time as the temperature changes. This technique helps to determine the temperatures at which the compound begins to decompose and the extent of mass loss at different stages. While specific TGA data for "this compound" is not extensively available in publicly accessible literature, the thermal behavior of structurally related compounds, such as phthalimide (B116566) and its derivatives, can offer some general expectations.
Typically, N-substituted phthalimides exhibit high thermal stability due to the robust nature of the phthalimide ring. Decomposition often occurs at temperatures well above 200°C. The thermal decomposition of "this compound" would likely involve the fragmentation of the benzoic acid moiety and the isoindolinone core. The process might be initiated by the decarboxylation of the benzoic acid group, followed by the breakdown of the lactam ring in the isoindolinone structure.
A hypothetical thermogravimetric analysis of "this compound" would be expected to show a single or multi-step decomposition process. The onset temperature of decomposition would signify the limit of its thermal stability. The percentage of weight loss at each step would correspond to the loss of specific fragments of the molecule.
For a comprehensive thermal stability assessment, the following parameters would be determined from a TGA curve:
Tonset : The initial temperature at which significant mass loss begins.
Tmax : The temperature at which the rate of mass loss is at its maximum.
% Mass Loss : The percentage of the initial mass lost at each decomposition stage.
Residue : The percentage of the initial mass remaining at the end of the analysis.
Chemical Applications in Materials Science
Utilization as Ligands in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs, such as their porosity, pore size, and chemical functionality, can be tailored by carefully selecting the metal nodes and organic linkers. nih.govmdpi.com Organic ligands containing carboxylic acid groups are widely used in the synthesis of MOFs due to their ability to form strong coordination bonds with metal centers. scilit.com
While extensive research has been conducted on the use of various benzoic acid derivatives as ligands for the construction of MOFs, specific studies detailing the utilization of 2-(1-Oxoisoindolin-2-yl)benzoic acid in the synthesis of MOFs are not extensively documented in the reviewed literature. However, the structural features of this compound suggest its potential as a suitable candidate for a ligand in MOF synthesis. The carboxylic acid group can coordinate with metal ions, while the isoindolinone moiety can introduce specific functionalities and steric properties to the resulting framework. For instance, research on N,N-phthaloyl-glycine, a structurally related compound, has shown that it can form framework structures with channels, demonstrating the potential of phthalimide (B116566) derivatives to create porous materials. researchgate.netresearchgate.net The rigid and planar nature of the phthalimide group could contribute to the formation of stable and well-defined porous architectures.
Integration into Functional Polymeric Materials
Functional polymers are macromolecules that possess specific chemical groups, enabling them to exhibit unique properties and be used in a wide range of applications, including biomedical fields, electronics, and catalysis. nih.govustc.edu.cn The incorporation of specific monomers into a polymer backbone is a common strategy to tailor its properties. Phthalimide derivatives have been recognized for their use in the synthesis of various polymers. rsc.orgresearchgate.net The phthalimide group can enhance the thermal stability and mechanical properties of polymers and introduce specific electronic or biological activities. nih.gov
While the direct integration of this compound into polymeric materials is not widely reported, its chemical structure suggests potential pathways for its use as a monomer or a modifying agent. The carboxylic acid group could be used for polymerization reactions, such as polyesterification or polyamidation, to incorporate the isoindolinone moiety into the main chain of a polymer. Alternatively, the molecule could be attached as a pendant group to a pre-existing polymer backbone, thereby functionalizing the material with the properties of the isoindolinone group. The synthesis of N-substituted phthalimides and their subsequent polymerization is a known route to functional polymers. researchgate.net
Development of Luminescent Materials and Sensors based on Metal Complexes
The development of luminescent materials and sensors is a rapidly growing field, with applications in bioimaging, environmental monitoring, and optoelectronic devices. mdpi.comrsc.orgnih.gov The luminescence properties of materials can be finely tuned by the design of organic molecules and their coordination with metal ions. nih.gov
Research has demonstrated that this compound and its derivatives are promising candidates for the development of luminescent materials. Luminescent N-arylphthalimidino derivatives of this compound have been prepared and characterized, showing their potential as organic fluorophores. rsc.org
Furthermore, metal complexes of this compound have been synthesized and their fluorescent properties investigated. A study on organotin(IV) complexes with this compound as a ligand revealed that these complexes exhibit fluorescence. rsc.org This suggests that the coordination of the carboxylate group to a metal center can lead to the creation of new luminescent materials. The isoindolinone framework can also be a platform for developing chemosensors. For example, isoindoline-based receptors have been synthesized and shown to act as fluorescent sensors for the detection of specific metal ions like Cu²⁺. scilit.comscirp.org Similarly, isoindole-imidazole based chemosensors have been developed for the selective detection of Zn²⁺. mdpi.com
| Compound/Complex | Excitation Wavelength (nm) | Emission Wavelength (nm) | Application | Reference |
|---|---|---|---|---|
| Organotin(IV) complexes of this compound | Not specified | Fluorescent | Potential fluorescent materials | rsc.org |
| Luminescent N-arylphthalimidino derivatives | Not specified | Luminescent | Organic luminescent materials | rsc.org |
| Isoindoline-based receptors | Not specified | Fluorescent enhancement with Cu²⁺ | Fluorescent sensor for Cu²⁺ | scirp.org |
| Isoindole-imidazole chemosensor | 480 | 558 (with Zn²⁺) | Fluorescent sensor for Zn²⁺ | mdpi.com |
Exploration in Porous Materials for Adsorption and Separation
Porous materials are of great interest for applications in gas storage, separation, and catalysis due to their high surface area and tunable pore sizes. cecam.orgberkeley.eduresearchgate.net While MOFs are a major class of porous materials, other types of porous organic materials have also been developed. The design of the organic building blocks is crucial for creating materials with desired adsorption and separation properties. mdpi.com
There is no direct evidence in the reviewed literature of the use of this compound in the fabrication of porous materials specifically for adsorption and separation. However, the molecular structure suggests its potential as a building block for such materials. The rigid and planar nature of the isoindolinone core, combined with the ability of the carboxylic acid to form directional interactions, could facilitate the formation of porous structures. For instance, porous metal-organic frameworks based on carbazole-derived benzoic acids have been used for the separation of small organic molecules. rsc.orgresearchgate.net The incorporation of the polar isoindolinone group into a porous framework could enhance its selectivity for the adsorption of specific molecules, such as CO₂.
Potential as Building Blocks for Organic Electronic and Optical Materials
Organic electronic and optical materials are the foundation of technologies such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). tcichemicals.comresearchgate.netnih.gov The performance of these devices is highly dependent on the molecular structure of the organic materials used. sigmaaldrich.com Phthalimide derivatives are a well-known class of electron-accepting building blocks used in the synthesis of π-conjugated small molecules and polymers for organic electronics. rsc.orgrsc.org The phthalimide moiety can impart good electron-transporting properties and high thermal stability to the materials. mdpi.com
While specific studies on the application of this compound in organic electronic and optical materials are scarce, its structural similarity to phthalimide-based building blocks suggests its potential in this field. The isoindolinone core is an electron-withdrawing group that could be incorporated into donor-acceptor type architectures, which are commonly used in organic solar cells and other electronic devices. researchgate.net The presence of the benzoic acid group offers a convenient handle for further chemical modification and integration into larger π-conjugated systems. Research on phthalimide-based π-conjugated small molecules has shown that the electronic energy levels can be tailored by modifying the molecular structure, indicating that derivatives of this compound could be designed to have specific electronic and optical properties. rsc.org
Conclusion and Future Research Directions
Synthesis of Key Research Findings and Contributions
Research to date has established the fundamental chemical identity and properties of 2-(1-Oxoisoindolin-2-yl)benzoic acid. It is recognized as a valuable intermediate in organic synthesis and has been successfully used as a ligand in coordination chemistry. ontosight.ai A significant contribution in this area is the synthesis and characterization of novel organotin complexes derived from this compound and its isomers. nih.gov These studies have demonstrated the compound's ability to coordinate with metal centers, a property conferred by its carboxylic acid group. ontosight.aijofamericanscience.org
Furthermore, investigations into these organotin complexes have revealed interesting fluorescent properties, suggesting potential applications in materials science. nih.gov The broader class of isoindolinone derivatives is also known for exhibiting a range of biological activities, which underscores the potential utility of this compound as a building block in medicinal chemistry. nih.govontosight.ai The synthesis of such compounds is often achieved through condensation reactions between suitable precursors. ontosight.ai
Unexplored Synthetic Avenues and Methodological Challenges
While foundational synthetic routes exist, there remains considerable scope for methodological innovation. Current challenges include the development of more sustainable and efficient "green" synthetic protocols that minimize waste and avoid harsh, metal-containing reagents. nih.govrsc.org Future research could focus on one-pot syntheses or tandem reactions that construct the isoindolinone skeleton with high atom economy. rsc.org
Exploring transition-metal-catalyzed C-H activation and annulation reactions, which have been applied to other benzoic acids for isoindolinone synthesis, could provide novel and more direct pathways to the target molecule and its derivatives. researchgate.netresearchgate.net Additionally, developing methods for the asymmetric synthesis of chiral isoindolinones remains a significant challenge, offering an opportunity to create enantiomerically pure compounds for pharmacological studies. Overcoming challenges related to chemoselectivity, especially in multifunctional derivatives, will be crucial for expanding the synthetic utility of this scaffold. acs.org
Prospects for Novel Coordination and Supramolecular Architectures
The established ability of this compound to act as a ligand for metal ions opens up a vast field of possibilities in coordination and supramolecular chemistry. nih.gov Its structure is conducive to forming a variety of coordination polymers and metal-organic frameworks (MOFs). The interplay between the carboxylic acid coordination site and the bulky isoindolinone group could lead to novel topologies and framework properties.
Future work should explore coordination with a wider range of transition metals and lanthanides to generate materials with tailored magnetic, porous, or catalytic properties. The potential for the isoindolinone and benzene (B151609) rings to participate in π-π stacking and for the carboxylate group to form robust hydrogen bonds suggests that this molecule could be a versatile building block for designing complex, self-assembled supramolecular architectures, including gels, liquid crystals, and other soft materials.
Advanced Computational Modeling for Predictive Research and Design
Advanced computational modeling presents a powerful tool for accelerating research into this compound. Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to predict its geometric and electronic properties, vibrational spectra, and reactivity. researchgate.netresearchgate.net Such theoretical studies can elucidate reaction mechanisms for its synthesis and help in the rational design of new derivatives with specific electronic characteristics.
Molecular docking and quantitative structure-activity relationship (QSAR) studies could predict the biological activity of its derivatives, guiding the synthesis of new potential therapeutic agents. nih.govnih.gov Furthermore, computational modeling can be used to simulate the formation of its coordination complexes and supramolecular assemblies, predicting their structures and properties before their experimental realization. nih.govresearchgate.net This predictive power can save significant time and resources in the discovery of new functional materials.
Emerging Roles in Advanced Functional Materials Development
The intrinsic properties of the this compound scaffold suggest several emerging roles in the development of advanced functional materials. The fluorescence observed in its organotin complexes indicates a potential for creating new luminescent materials for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs). nih.govnih.gov
Given that the isoindolinone core is a key pharmacophore in many bioactive molecules, this compound serves as a critical starting point for the synthesis of novel pharmaceuticals. nih.govontosight.airesearchgate.net Its derivatives could be explored as inhibitors for various enzymes or as scaffolds for new drugs. The rigid, aromatic nature of the molecule also makes it an attractive candidate for incorporation into organic semiconductors or polymers with specialized optical and electronic properties. Further research into its derivatives could uncover applications in diverse areas ranging from materials science to medicinal chemistry. ontosight.ai
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(1-Oxoisoindolin-2-yl)benzoic acid, and how is its structural identity confirmed?
Answer:
The synthesis of isoindolinone derivatives typically involves condensation reactions under reflux conditions. For example, analogous compounds are synthesized by reacting substituted isoindolinones with benzoic acid derivatives in acetic acid with sodium acetate as a catalyst, followed by recrystallization (see Scheme 2 in and Method A in ) . Structural confirmation requires a combination of spectroscopic techniques:
- NMR (¹H/¹³C) to verify proton environments and carbon frameworks.
- IR spectroscopy to identify carbonyl (C=O) and carboxylic acid (O-H) functional groups.
- X-ray crystallography (using SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry .
- Mass spectrometry (HRMS) to confirm molecular weight.
Advanced: How can crystallographic data inconsistencies in isoindolinone derivatives be resolved during structure refinement?
Answer:
Data contradictions, such as twinning or poor resolution, require advanced refinement strategies:
- SHELXL ( ): Use restraints for disordered atoms and anisotropic displacement parameters. For high-resolution data, apply Hirshfeld atom refinement (HAR) to resolve electron density ambiguities .
- ORTEP-3 ( ): Visualize thermal ellipsoids to identify regions of high flexibility or disorder. Adjust weighting schemes to improve R-factors .
- Twinning analysis : Use the ROTAX routine in PLATON to detect and model twinned crystals, especially for non-merohedral twins .
Basic: What protocols ensure the purity and stability of this compound in long-term storage?
Answer:
- Purity assessment : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against a certified reference standard .
- Stability testing : Conduct accelerated degradation studies under varying pH (1–13), temperature (40–60°C), and humidity (75% RH) conditions. Monitor via TLC or LC-MS for decomposition products .
- Storage : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis of the lactam ring .
Advanced: How does stereoelectronic effects influence the reactivity of this compound in nucleophilic acyl substitution reactions?
Answer:
The isoindolinone ring imposes conformational constraints that affect reactivity:
- Computational modeling : Use density functional theory (DFT) to calculate transition-state energies and identify reactive sites (e.g., carbonyl vs. carboxylic acid groups) .
- Experimental validation : Compare reaction rates with methylated or fluorinated analogs (e.g., 2-fluorobenzoic acid derivatives) to assess electronic effects .
- X-ray studies : Analyze bond critical points (BCPs) via Quantum Theory of Atoms in Molecules (QTAIM) to map electron density distribution .
Basic: What intermediates are critical in optimizing the synthesis of this compound, and how are reaction yields improved?
Answer:
Key intermediates include:
- 3-Formyl-1H-indole-2-carboxylic acid (): Optimize its preparation via Vilsmeier-Haack formylation of indole derivatives .
- 2-Aminothiazol-4(5H)-one : Synthesize via cyclization of thiourea with α-haloketones ().
Yield optimization strategies : - Use excess acetic acid (1.5 equiv) to drive condensation reactions to completion .
- Replace traditional heating with microwave-assisted synthesis to reduce reaction times (e.g., from 5 h to 30 min) .
Advanced: How can the biological activity of this compound be rationalized through structure-activity relationship (SAR) studies?
Answer:
- Pharmacophore mapping : Identify critical moieties (e.g., isoindolinone lactam, carboxylic acid) using comparative molecular field analysis (CoMFA) .
- Enzymatic assays : Test inhibitory activity against targets like cyclooxygenase (COX) or serine hydrolases, referencing analogous compounds in and .
- Metabolite profiling : Use LC-MS/MS to track in vitro metabolites (e.g., glucuronidation or oxidation products) and correlate stability with activity .
Basic: What challenges arise in quantifying this compound in biological matrices, and how are they mitigated?
Answer:
- Matrix effects : Use matrix-matched calibration curves and isotope-labeled internal standards (e.g., ¹³C-benzoic acid) to normalize signal suppression in LC-MS .
- Extraction efficiency : Optimize solid-phase extraction (SPE) protocols with C18 cartridges and acidic eluents (pH 2–3) to recover >90% of the compound .
- Limit of detection (LOD) : Achieve sub-ng/mL sensitivity via derivatization with pentafluorobenzyl bromide to enhance MS ionization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
